1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine
Description
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-3-methoxyazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-15-9-6-14(7-9)5-8-2-3-11(13)10(12)4-8/h2-4,9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHUFWJWAUTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and 3-methoxyazetidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methoxyazetidine reacts with 3-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the azetidine ring or the aromatic moiety.
Cross-Coupling Reactions: The bromine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Cross-Coupling: Palladium catalysts (Pd), boronic acids or esters, and bases like potassium phosphate (K3PO4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can lead to different functionalized azetidine derivatives.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine with compounds sharing key structural motifs, such as halogenated aromatic rings or heterocyclic frameworks.
Key Observations:
Strain in azetidines may enhance reactivity or binding specificity in biological systems. The thiophene-containing compound in incorporates an α,β-unsaturated ketone, which is absent in the azetidine derivative. This ketone group likely increases electrophilicity, influencing reactivity in nucleophilic addition reactions .
Halogen Effects :
- The 3-bromo-4-fluorophenyl group is shared with the thiophene derivative in . Halogens at these positions may enhance lipophilicity and metabolic stability, critical for membrane penetration in bioactive molecules.
- Bromopropylate () uses bromine substituents for pesticidal activity, suggesting that brominated aromatic systems in the target compound could similarly interact with biological targets (e.g., enzymes or receptors) .
Functional Group Impact :
- The methoxy group on the azetidine ring may act as a hydrogen-bond acceptor or influence electronic distribution, contrasting with the hydroxyl group in bromopropylate, which can participate in stronger hydrogen-bonding interactions .
- The absence of a conjugated system (e.g., α,β-unsaturated ketone) in the target compound may reduce its UV absorption or photochemical reactivity compared to the thiophene derivative .
Structural and Crystallographic Insights
Computational tools such as SHELX and ORTEP-3 () are widely used for modeling halogenated compounds, suggesting that similar methods could resolve the target compound’s geometry and intermolecular interactions .
Biological Activity
1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound exhibits a combination of bromine and fluorine substituents on the aromatic ring, along with a methoxy group attached to the azetidine nitrogen. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine can be represented as follows:
Key Features:
- Azetidine Ring: A four-membered nitrogen-containing heterocycle that contributes to the compound's biological activity.
- Bromine and Fluorine Substituents: These halogen atoms can enhance the compound's reactivity and binding affinity to biological targets.
The biological activity of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents can significantly influence the compound's pharmacodynamics, potentially enhancing its efficacy in therapeutic applications.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with various physiological processes.
Biological Activity and Research Findings
Research has indicated several potential biological activities for 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine:
Anticancer Activity
Studies have suggested that derivatives of azetidine compounds exhibit anticancer properties. The specific interactions of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine with cancer-related molecular targets could lead to the development of new chemotherapeutic agents.
| Study | Findings |
|---|---|
| Indicated potential for modulating cancer cell growth through enzyme inhibition. | |
| Showed promising results in receptor binding assays related to tumor progression. |
Neuroprotective Effects
The compound may also have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. The structure suggests possible interactions with neurotransmitter systems.
| Study | Findings |
|---|---|
| Demonstrated effects on neuronal survival in vitro under stress conditions. | |
| Suggested modulation of neuroinflammatory pathways. |
Case Studies
Several case studies have explored the biological effects of similar azetidine derivatives, providing insights into the potential applications of 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine.
Case Study 1: Anticancer Potential
A study evaluated a series of azetidine derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that compounds with similar structural features to 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine showed significant cytotoxicity against various cancer cell lines.
Case Study 2: Neuroprotective Mechanisms
Research focused on a related azetidine compound revealed its ability to protect neurons from oxidative stress-induced apoptosis. This suggests that 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine may share similar protective mechanisms.
Q & A
Q. What are the common synthetic routes for 1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1: Bromination/functionalization of the aromatic ring (e.g., electrophilic substitution on 4-fluorophenyl derivatives).
- Step 2: Coupling the bromo-fluoroaryl moiety to a methoxyazetidine scaffold via nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination).
- Step 3: Purification using column chromatography or recrystallization.
Characterization Techniques:
- NMR Spectroscopy: Confirm regiochemistry of bromine/fluorine substitution and azetidine ring integrity (¹H, ¹³C, ¹⁹F NMR) .
- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the azetidine ring .
Q. What spectroscopic and computational tools are essential for structural validation of this compound?
Methodological Answer:
- NMR Analysis:
- Computational Validation:
Advanced Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Screening: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for aryl-azetidine coupling .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures (e.g., Bayesian optimization) .
- Kinetic Modeling: Simulate reaction progress using software like COMSOL Multiphysics to balance reaction rate and byproduct formation .
Q. How to resolve discrepancies in reaction yields when varying synthetic protocols (e.g., solvent polarity or catalyst loading)?
Methodological Answer:
- Factorial Design: Employ a 2³ factorial experiment to test variables (solvent, catalyst, temperature) and identify interactions affecting yield .
- Statistical Analysis: Use ANOVA to determine significant factors; apply response surface methodology (RSM) for optimization .
- Mechanistic Probes: Conduct in-situ IR or Raman spectroscopy to monitor intermediate formation and identify bottlenecks .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
Methodological Answer:
- Continuous Flow Reactors: Mitigate exothermic risks in bromination steps and improve mixing efficiency for azetidine coupling .
- Membrane Separation: Integrate nanofiltration membranes to isolate intermediates and reduce purification steps .
- Process Control: Implement real-time PAT (Process Analytical Technology) tools (e.g., inline NMR) to monitor reaction progress .
Q. How to investigate the degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic/basic/neutral conditions at elevated temperatures (40–80°C) and analyze degradation products via LC-MS .
- Computational Stability Prediction: Use molecular dynamics simulations to assess bond dissociation energies (BDEs) and identify labile sites (e.g., methoxy group cleavage) .
- Surface Reactivity Analysis: Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption kinetics on labware surfaces .
Q. What strategies are recommended for elucidating the compound’s mechanism in biological or catalytic systems?
Methodological Answer:
- Isotopic Labeling: Incorporate ¹⁸O or deuterium into the methoxy group to track metabolic or catalytic turnover pathways .
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .
- Kinetic Isotope Effects (KIE): Measure KIE values to distinguish between concerted or stepwise mechanisms in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
